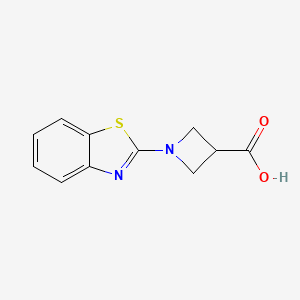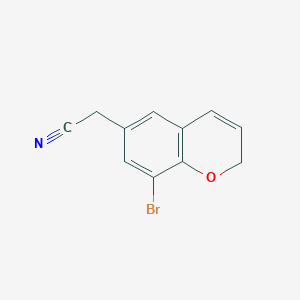![molecular formula C7H6BrN3 B1522666 3-Bromo-7-methylpyrazolo[1,5-A]pyrimidine CAS No. 61552-56-5](/img/structure/B1522666.png)
3-Bromo-7-methylpyrazolo[1,5-A]pyrimidine
Overview
Description
3-Bromo-7-methylpyrazolo[1,5-A]pyrimidine is an organic compound that belongs to the class of phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Synthesis Analysis
Pyrazolo[1,5-a]pyrimidine (PP) derivatives, including 3-Bromo-7-methylpyrazolo[1,5-A]pyrimidine, are a large family of N-heterocyclic compounds that have a significant impact in medicinal chemistry . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . For instance, an efficient and original synthesis of various 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines has been reported .
Molecular Structure Analysis
The molecular structure of 3-Bromo-7-methylpyrazolo[1,5-A]pyrimidine is characterized by a pyrazolo[1,5-a]pyrimidine core, which is a fused pyrazole and pyrimidine ring . This core is substituted at the 3-position with a bromine atom and at the 7-position with a methyl group .
Chemical Reactions Analysis
The chemical reactions involving 3-Bromo-7-methylpyrazolo[1,5-A]pyrimidine are diverse and depend on the specific conditions and reagents used . For example, the regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .
Scientific Research Applications
Fluorescent Probes for Biological Imaging
3-Bromo-7-methylpyrazolo[1,5-A]pyrimidine: derivatives have been identified as strategic compounds for optical applications. They are used as fluorescent probes for studying the dynamics of intracellular processes due to their tunable photophysical properties . These compounds can be designed to exhibit solid-state emission intensities, making them comparable to commercial probes like coumarin-153 and rhodamine 6G .
Chemosensors
The structural diversity and the presence of heteroatoms make these compounds potential chelating agents for ions. This allows them to be used as chemosensors, detecting the presence of various ions in a solution, which is crucial in environmental monitoring and industrial processes .
Organic Light-Emitting Devices (OLEDs)
Due to their excellent photostability and high quantum yields in different solvents, these pyrazolo[1,5-a]pyrimidines are used in the development of OLEDs. Their application in this field contributes to the advancement of display and lighting technologies .
Bio-Macromolecular Interactions
The compounds’ ability to act as fluorescent markers makes them useful in the study of bio-macromolecular interactions. This application is significant in understanding biological processes and the development of new drugs .
Cancer Therapeutics
Pyrazolo[1,5-a]pyrimidines have received attention in biological applications, particularly in cancer therapeutics. They have been used as lipid droplet biomarkers for cancer cells, demonstrating their versatility and potential in medical diagnostics and treatment strategies .
Material Science
In material science, these compounds contribute to the development of new materials with enhanced properties. Their synthetic accessibility and solubility in green solvents make them attractive for creating environmentally friendly materials .
Ionic Sensing
The compounds are applied in ionic sensing, which is essential for detecting changes in ion concentrations within biological systems or in industrial applications. This sensing capability is vital for maintaining homeostasis and monitoring industrial processes .
Optoelectronics
In the field of optoelectronics, these compounds are used due to their favorable optical properties. They are involved in the creation of devices that operate based on the interaction of light with electronic states, such as sensors and photovoltaic cells .
properties
IUPAC Name |
3-bromo-7-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-2-3-9-7-6(8)4-10-11(5)7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZJIRXUFGLNDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NC2=C(C=NN12)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678374 | |
| Record name | 3-Bromo-7-methylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-7-methylpyrazolo[1,5-A]pyrimidine | |
CAS RN |
61552-56-5 | |
| Record name | 3-Bromo-7-methylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(Benzyloxy)piperidin-1-yl]-2-chloroethan-1-one](/img/structure/B1522583.png)

![Ethyl 2-(2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B1522585.png)
![2,2,2-trifluoroethyl N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]carbamate](/img/structure/B1522586.png)


![tert-Butyl [(1-acetylpiperidin-4-yl)methyl]carbamate](/img/structure/B1522591.png)






